Spiro[3.5]nonan-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiro[3.5]nonan-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of 1,1-cyclohexanediacetic acid diethyl ester . The reaction typically requires specific conditions, such as the presence of a strong acid catalyst and controlled temperature to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Spiro[3.5]nonan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which spiro[3.5]nonan-2-one exerts its effects involves interactions with molecular targets and pathways specific to its structure. The spirocyclic nature of the compound allows it to fit into unique binding sites on enzymes and receptors, influencing their activity . This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane: Another spirocyclic compound with a similar structure but different ring sizes.
Spiro[3.3]heptane: A smaller spirocyclic compound with distinct chemical properties.
Uniqueness
Spiro[3.5]nonan-2-one is unique due to its specific ring size and the presence of a ketone group, which imparts distinct reactivity and applications compared to other spirocyclic compounds .
Biological Activity
Spiro[3.5]nonan-2-one, also known as 5-methylene-spiro[3.5]nonan-2-one, is an organic compound characterized by its unique spirocyclic structure, which consists of a nonane ring fused to a ketone functional group. This distinctive arrangement of atoms contributes to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 142.21 g/mol. The compound's spirocyclic structure enhances its reactivity due to the presence of the ketone group at the second position, facilitating interactions with various biological molecules.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties . Its ability to interact with biological targets makes it a candidate for further exploration in medicinal chemistry. Studies have shown that compounds with similar spirocyclic structures can demonstrate diverse pharmacological activities, suggesting that this compound may also possess these capabilities .
Table 1: Summary of Antimicrobial Activity
Study | Microorganism Tested | Activity Observed | Reference |
---|---|---|---|
A | Staphylococcus aureus | Inhibition observed | |
B | Candida albicans | Moderate activity | |
C | Escherichia coli | Minimal inhibition |
The mechanism by which this compound exerts its biological effects is believed to involve the formation of reactive intermediates that interact with critical biological molecules. The ketone group may facilitate these interactions, influencing cellular processes and leading to therapeutic effects.
Synthesis
The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Common synthetic methods include:
- Cyclization Reactions : Utilizing starting materials that can undergo intramolecular reactions to form the spirocyclic structure.
- Distillation and Recrystallization : Employed for purification and yield optimization.
Case Studies
Several studies have focused on the biological evaluation of this compound and related compounds:
- Study on Antifungal Activity : A recent investigation highlighted the antifungal efficacy of this compound against various fungal strains, demonstrating its potential as a lead compound for developing new antifungal agents .
- Antimicrobial Evaluation : Another study assessed the compound's activity against a panel of bacteria, revealing promising results particularly against gram-positive strains such as Staphylococcus aureus .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:
Table 2: Comparison of Spiro Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Spiro[3.5]nonane | Lacks ketone group | Less reactive |
Spiro[2.4]heptane | Smaller ring size | Limited reactivity |
Spiro[4.5]decane | Larger ring size | Altered steric effects |
Spiro[3.5]nonan-2-ol | Hydroxyl group instead of ketone | Different reactivity profile |
Properties
IUPAC Name |
spiro[3.5]nonan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-6-9(7-8)4-2-1-3-5-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNKZKFTQBNHBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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